molecular formula C6H13NO B3231157 3-Amino-2-cyclopropylpropan-1-ol CAS No. 1314910-96-7

3-Amino-2-cyclopropylpropan-1-ol

Cat. No.: B3231157
CAS No.: 1314910-96-7
M. Wt: 115.17 g/mol
InChI Key: LQISVXGEEYZTPB-UHFFFAOYSA-N
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Description

3-Amino-2-cyclopropylpropan-1-ol: is an organic compound with the molecular formula C6H13NO. It is a cyclopropyl derivative of propanol, featuring an amino group at the third position and a hydroxyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclopropylcarbinol with ammonia under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of 3-Amino-2-cyclopropylpropan-1-ol may involve large-scale cyclopropanation reactions followed by purification processes to ensure high purity. The specific conditions and reagents used can vary depending on the desired yield and purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Amino-2-cyclopropylpropan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of cyclopropyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: Its unique structure may impart specific biological activities that are useful in drug design .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 3-Amino-2-cyclopropylpropan-1-ol involves its interaction with specific molecular targets in biological systems. The amino and hydroxyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The cyclopropyl group may also influence the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-cyclopropylpropan-1-ol is unique due to the specific positioning of the amino and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also imparts unique steric and electronic properties that differentiate it from other similar compounds .

Properties

IUPAC Name

3-amino-2-cyclopropylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-3-6(4-8)5-1-2-5/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQISVXGEEYZTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314910-96-7
Record name 3-amino-2-cyclopropylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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